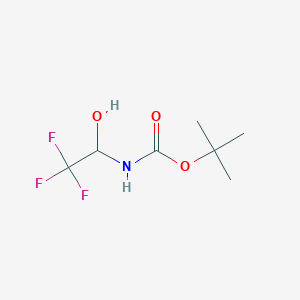

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate” is a chemical compound with the formula C7H12F3NO3 and a molecular weight of 215.1703 . It is also known as flutolanil, a fungicide that belongs to the class of N-carbamyl cyclic amine.

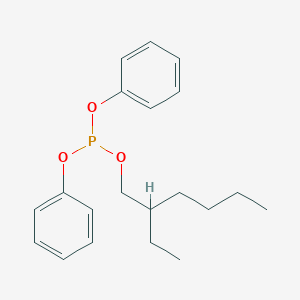

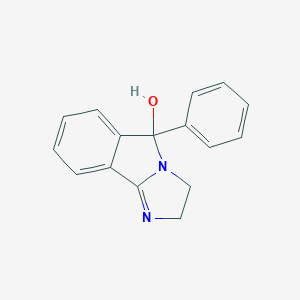

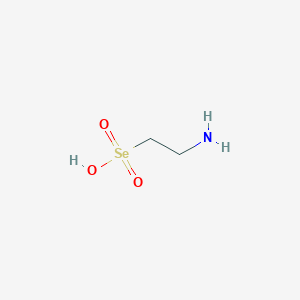

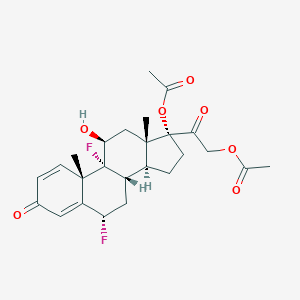

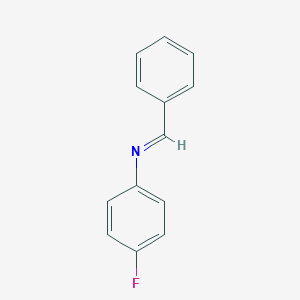

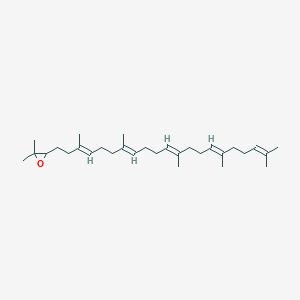

Molecular Structure Analysis

The molecular structure of “tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate” can be represented by the IUPAC Standard InChI: InChI=1S/C7H12F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h4,12H,1-3H3,(H,11,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate” include a molecular weight of 215.1703 . Further specific properties like boiling point, melting point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Chemoselective Transformation of Amino Protecting Groups

Sakaitani and Ohfune (1990) discussed the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from commonly used amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) by treatment with tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2, respectively. This novel species, upon activation with fluoride ion, reacts with a variety of electrophiles to give N-ester type compounds in high yield, demonstrating a chemoselective transformation strategy that could be beneficial in synthetic chemistry applications (Sakaitani & Ohfune, 1990).

Enantioselective Synthesis of Carbocyclic Analogues

Ober et al. (2004) reported on tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound confirmed the relative substitution of the cyclopentane ring, which is crucial for the synthesis of nucleotide analogues (Ober et al., 2004).

Photocatalyzed Amination for Amino Chromones

Wang et al. (2022) described a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor. This established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, indicating its potential in medicinal chemistry for constructing diverse amino pyrimidines (Wang et al., 2022).

N-(Boc) Nitrone Equivalents

Guinchard et al. (2005) synthesized tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their behavior as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds were highlighted as useful building blocks in organic synthesis, offering a novel class of N-(Boc) nitrone equivalents (Guinchard, Vallée, & Denis, 2005).

Eigenschaften

IUPAC Name |

tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h4,12H,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTJYNRKBXOBCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333981 |

Source

|

| Record name | tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

CAS RN |

17049-74-0 |

Source

|

| Record name | tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)